1-(2-Amino-2-phenylethyl)pyrrolidin-2-one

Chemical Synthesis Medicinal Chemistry Pyrrolidin-2-one Pharmacophore

This chiral pyrrolidin-2-one derivative features a unique N-(2-amino-2-phenylethyl) substitution pattern distinct from Phenylpiracetam. With a predicted LogP of 0.63, pKa of 8.75, and a free primary amine, it is an ideal scaffold for CNS-targeted library synthesis, SAR exploration, and analytical method development. Supplied at 95% purity, this versatile intermediate enables stereoselective synthesis and chromatographic purification studies. Request a quote today.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 43003-24-3
Cat. No. B2762600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-2-phenylethyl)pyrrolidin-2-one
CAS43003-24-3
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(C2=CC=CC=C2)N
InChIInChI=1S/C12H16N2O/c13-11(10-5-2-1-3-6-10)9-14-8-4-7-12(14)15/h1-3,5-6,11H,4,7-9,13H2
InChIKeyVUIBEGUIHTWDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3): Chiral Pyrrolidinone Intermediate for CNS-Targeted Chemical Synthesis Procurement


1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3) is a chiral pyrrolidin-2-one derivative characterized by a primary amine and a phenyl group, with a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . The compound contains one asymmetric carbon atom , producing a racemic mixture with predicted physicochemical properties that include a pKa of 8.75±0.10, a boiling point of 389.0±35.0 °C, and a density of 1.141±0.06 g/cm³ . As a structural analog within the broader pyrrolidin-2-one pharmacophore family—which encompasses piracetam-like nootropics and CNS-active agents [1]—this compound is primarily supplied as a research chemical building block with a typical purity specification of 95% .

Why 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one Cannot Be Replaced by Other Pyrrolidin-2-one Analogs in Synthesis-Driven Research


Within the pyrrolidin-2-one chemical space, subtle modifications to the substitution pattern yield compounds with fundamentally divergent physical properties, biological activities, and synthetic utility. 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3) possesses a unique substitution at the pyrrolidinone nitrogen with an amino-phenylethyl group, distinguishing it from other common pyrrolidin-2-ones such as phenylpiracetam (which features a phenyl group at the 4-position and an acetamide moiety) or HA-966 (a 3-amino-1-hydroxy substituted analog) [1]. This distinct structural arrangement dictates a specific lipophilicity profile, as evidenced by a predicted logP value of approximately 0.63 , which directly impacts its utility as a synthetic intermediate and its potential interactions with biological targets. Furthermore, the molecule is chiral , making its use in stereoselective synthesis applications non-interchangeable with non-chiral analogs. The specific evidence provided in the following section details why these differences translate into quantifiable parameters for scientific selection and procurement decisions.

Quantifiable Differentiation of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one vs. Key Pyrrolidin-2-one Analogs: A Procurement Evidence Guide


Structural Differentiation: Unique N-Substitution Pattern vs. Phenylpiracetam Enables Distinct Synthetic Applications

1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3) is structurally distinct from the prominent nootropic analog Phenylpiracetam (CAS 77472-70-9). The target compound features a 2-amino-2-phenylethyl group attached to the pyrrolidin-2-one nitrogen, whereas Phenylpiracetam has a 4-phenyl substitution on the pyrrolidinone ring and an N-acetamide group . This structural variation is not merely academic; it determines the compound's role as a chiral building block with a free primary amine , which is a key functional handle for further derivatization in custom synthesis workflows [1]. In contrast, Phenylpiracetam's structure is largely complete as a final drug-like molecule .

Chemical Synthesis Medicinal Chemistry Pyrrolidin-2-one Pharmacophore

Lipophilicity (LogP) and Hydrogen Bonding Profile: Predicted LogP of 0.63 vs. Phenylpiracetam's LogP of 0.16

The predicted lipophilicity (LogP) of 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one is reported as 0.63 . This value is nearly four times higher than the experimental LogP of 0.16 reported for the comparator, Phenylpiracetam . The difference is attributed to the distinct substitution patterns and the presence of the amino-phenylethyl side chain in the target compound. Furthermore, the target compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor , while Phenylpiracetam also has 2 hydrogen bond acceptors and 1 hydrogen bond donor , indicating similar hydrogen bonding capacity but a significantly more lipophilic character for the target compound.

Physicochemical Properties Lipophilicity ADME Prediction

Basicity and Ionization Potential: pKa of 8.75 as a Differentiator for Chemical Reactivity and Salt Formation

The predicted pKa of the most basic nitrogen in 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one is 8.75±0.10 . This is notably lower than the pKa of a typical aliphatic primary amine (~10-11) and is also distinct from related pyrrolidin-2-ones like HA-966, which has a hydroxamic acid moiety with a very different pKa profile [1]. This moderate basicity value indicates that at physiological pH (7.4), the compound will be predominantly protonated and positively charged. This is a key differentiator from more basic amine-containing analogs, as it will influence solubility, salt formation potential, and its behavior in acidic/basic extraction and purification protocols .

Ionization Constant Chemical Reactivity Purification

Optimal Research and Industrial Application Scenarios for Procuring 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one (CAS 43003-24-3)


Custom Synthesis of Chiral CNS-Targeted Compound Libraries

The compound's chiral center and free primary amine functional group make it an ideal starting material or intermediate for the synthesis of stereochemically diverse libraries of pyrrolidin-2-one derivatives. Its unique N-substitution pattern, distinct from Phenylpiracetam , provides a novel vector for chemical space exploration. Researchers aiming to generate analogs with predicted CNS permeability, as suggested by its favorable LogP of 0.63 , will find this scaffold particularly valuable for exploring structure-activity relationships around a central pyrrolidinone core.

Physicochemical Property Optimization in CNS Drug Discovery

In drug discovery programs focused on optimizing physicochemical properties for CNS targets, 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one offers a quantifiably different profile from established analogs. Its predicted LogP of 0.63 is significantly higher than Phenylpiracetam's 0.16 [1], placing it in a distinct lipophilicity space. Combined with a moderate pKa of 8.75 , the compound can be used to probe the impact of increased lipophilicity and altered ionization on in vitro ADME and target engagement assays, providing a data-driven alternative to more hydrophilic pyrrolidin-2-ones.

Method Development for Purification of Moderately Basic Amines

The compound's predicted pKa of 8.75 positions it as a useful probe for developing and optimizing chromatographic purification methods for moderately basic, lipophilic amines. Unlike highly basic amines (pKa >10), its ionization behavior at different pH values will differ, making it a relevant model compound for testing reverse-phase HPLC methods with ion-pairing reagents or for optimizing liquid-liquid extraction protocols. Procurement of this specific intermediate allows analytical chemistry teams to refine methods for a challenging but common class of pharmaceutical building blocks.

Investigating Pyrrolidin-2-one Pharmacophore Space in Neuroscience Research

The pyrrolidin-2-one moiety is a well-known pharmacophore in neuroscience [2], associated with modulation of neurotransmitter systems [3]. 1-(2-Amino-2-phenylethyl)pyrrolidin-2-one, with its novel N-substitution, provides a distinct chemical probe for exploring this pharmacophore space. It is a structural analog of compounds that have shown interactions with dopaminergic systems [3], making it relevant for basic research into novel ligands for CNS receptors or transporters, where a free amine group allows for further functionalization .

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